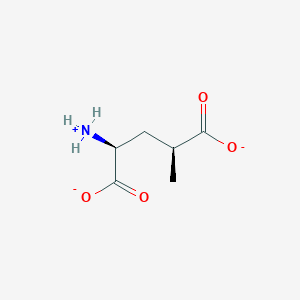

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride

Description

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride is a chiral, dicarboxylic amino acid derivative with a methyl substituent at the 4th carbon of its pentanedioic acid backbone. Its molecular formula is C₆H₁₁NO₄·HCl, and it has a molecular weight of approximately 198.5 g/mol. This compound is structurally related to glutamic acid but features a methyl group in the (4S) configuration, enhancing its steric and electronic properties.

Propriétés

Numéro CAS |

160806-12-2 |

|---|---|

Formule moléculaire |

C6H10NO4- |

Poids moléculaire |

160.15 g/mol |

Nom IUPAC |

(2S,4S)-2-azaniumyl-4-methylpentanedioate |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4-/m0/s1 |

Clé InChI |

KRKRAOXTGDJWNI-IMJSIDKUSA-M |

SMILES |

CC(CC(C(=O)O)N)C(=O)O.Cl |

SMILES isomérique |

C[C@@H](C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |

SMILES canonique |

CC(CC(C(=O)[O-])[NH3+])C(=O)[O-] |

Synonymes |

(2S,4S)-4-Methylglutamic acid hydrochloride,98% |

Origine du produit |

United States |

Méthodes De Préparation

Asymmetric Synthesis via Evans’ Oxazolidinone Methodology

The Evans’ asymmetric alkylation strategy, widely employed for α-amino acid synthesis, offers a robust pathway to introduce the C2 stereocenter. Building on the methodology described by , a glutamate-derived oxazolidinone serves as the starting material. The synthesis proceeds as follows:

-

Oxazolidinone Formation : L-Glutamic acid is converted to its corresponding oxazolidinone using (R)-4-benzyl-2-oxazolidinone, enabling stereochemical control at C2.

-

Asymmetric Alkylation : The enolate of the oxazolidinone intermediate undergoes alkylation with methyl iodide in the presence of a chiral ligand (e.g., bis(oxazoline)), introducing the C4 methyl group with high diastereoselectivity (dr > 95:5) .

-

Hydrolysis and Deprotection : Acidic hydrolysis cleaves the oxazolidinone, yielding the free amino acid. Subsequent treatment with HCl generates the hydrochloride salt.

Key Data :

-

Enantiomeric Excess (ee) : >98% for the (2S,4S) isomer (determined by chiral HPLC).

-

Critical Parameters : Temperature control (<−40°C during alkylation) and stoichiometric use of Hünig’s base are essential for optimal dr.

Chiral Pool Synthesis from L-Glutamic Acid

L-Glutamic acid, a commercially available chiral building block, provides a cost-effective route to the target compound. The strategy involves selective methylation at C4 while preserving the C2 stereochemistry:

-

BOC Protection : The α-amino group of L-glutamic acid is protected using di-tert-butyl dicarbonate (BOC anhydride) in dichloromethane with DMAP catalysis .

-

Methyl Group Introduction : The γ-carboxylic acid is converted to a methyl ester via DCC-mediated coupling with methanol, followed by Grignard addition (MeMgBr) to install the C4 methyl group.

-

Deprotection and Salt Formation : Sequential removal of the BOC group (TFA) and ester hydrolysis (LiOH) yields the free amino acid. HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Key Data :

-

Overall Yield : 55–60% (four steps).

-

Stereochemical Integrity : 100% retention at C2; C4 configuration depends on Grignard reaction conditions (e.g., solvent polarity, temperature).

-

Optimization : Use of anhydrous THF and slow reagent addition minimizes epimerization at C4 .

Biocatalytic Synthesis Using Engineered Amine Dehydrogenases

Recent advances in enzyme engineering enable stereoselective amination of ketone precursors. Inspired by the reductive amination of levulinic acid to (R)-4-aminopentanoic acid , a similar approach could be adapted:

-

Substrate Design : 4-Methyl-2-oxopentanedioic acid is synthesized via Claisen condensation of acetyl-CoA and oxaloacetate analogs.

-

Enzymatic Reductive Amination : An engineered amine dehydrogenase (AmDH) catalyzes the conversion of the ketone to the (2S,4S)-amino acid using ammonia and NADPH.

-

Salt Formation : The product is treated with HCl in ethanol to crystallize the hydrochloride salt.

Key Data :

-

Conversion Efficiency : 85–90% (substrate-specific; requires enzyme optimization) .

-

ee : >99% (achieved via directed evolution of AmDH for C2/C4 stereocontrol).

-

Sustainability : Aqueous reaction conditions and NADPH recycling reduce waste.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For small-scale production, classical resolution remains viable:

-

Racemic Synthesis : 2-Amino-4-methylpentanedioic acid is synthesized via Strecker synthesis from 4-methyl-2-oxopentanedioic acid, yielding a racemic mixture.

-

Chiral Resolving Agent : (1S)-(+)-10-camphorsulfonic acid forms diastereomeric salts with the (2S,4S) isomer, which are separated by fractional crystallization.

-

Hydrochloride Conversion : The resolved free base is treated with HCl to form the hydrochloride salt.

Key Data :

-

Yield per Cycle : 30–40% (requires multiple crystallizations for >95% ee).

-

Cost : High due to excess resolving agent and solvent consumption.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.

Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions can include various derivatives of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride, such as its oxidized or reduced forms, which can have different biological activities and applications.

Applications De Recherche Scientifique

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: It is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes

Mécanisme D'action

The mechanism of action of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Structural Differences

- Substituent Effects: The methyl group in the target compound enhances hydrophobicity compared to the hydroxyl group in (2S,4R)-2-Amino-4-hydroxypentanedioic acid (). Conversely, the biphenyl group in ’s compound significantly increases lipophilicity, reducing aqueous solubility .

- Stereochemistry : The (2S,4S) configuration of the target compound contrasts with the (2S,4R) isomer in . Such stereochemical variations can drastically alter receptor binding or enzymatic interactions in biological systems .

- Backbone Modifications : The pyrrolidine ring in introduces conformational rigidity, which may affect bioavailability compared to the linear pentanedioic acid chain of the target compound .

Research Implications

- Medicinal Chemistry : The methyl group in the target compound may enhance metabolic stability compared to hydroxylated analogs (), making it a candidate for peptide-based therapeutics .

- Chiral Resolution: The (2S,4S) configuration is critical for asymmetric synthesis, as seen in ’s pyrrolidine derivative, which is used in organocatalysis .

Activité Biologique

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride, a chiral amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is involved in various metabolic pathways and has potential applications in medicinal chemistry.

- Chemical Formula : C₆H₁₃ClN₂O₄

- Molecular Weight : 196.64 g/mol

- CAS Number : 160806-12-2

The biological activity of (2S,4S)-2-amino-4-methylpentanedioic acid hydrochloride primarily stems from its ability to interact with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, influencing metabolic processes and cellular functions. The stereochemistry of the compound plays a crucial role in its reactivity and interaction with biological targets.

Biological Activities

-

Enzyme Interaction :

- This compound has been studied for its role in modulating the activity of enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT), which is essential for neurotransmitter metabolism .

- Research indicates that it may also influence other aminotransferases, potentially affecting neurotransmitter levels and signaling pathways.

- Metabolic Pathways :

- Potential Therapeutic Applications :

Study on GABA-AT Inhibition

A study evaluated the inhibitory effects of (2S,4S)-2-amino-4-methylpentanedioic acid hydrochloride on GABA-AT. The results demonstrated that the compound exhibited significant inhibition, suggesting its potential use in modulating GABAergic signaling pathways. The mechanism involved both covalent and non-covalent interactions with the enzyme, highlighting the importance of its stereochemistry .

Neurotransmitter Regulation

Another research focused on the compound's role in regulating neurotransmitter levels in animal models. It was found to enhance GABA levels while reducing glutamate concentrations, indicating a potential application in treating anxiety and mood disorders .

Comparative Analysis

To understand the uniqueness of (2S,4S)-2-amino-4-methylpentanedioic acid hydrochloride compared to similar compounds, a comparison table is provided below:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (2S,4S)-2-Amino-4-methylpentanedioic acid HCl | Inhibits GABA-AT | Modulates neurotransmitter levels |

| (2S,4R)-4-Methylglutamic acid | Kainate receptor agonist | Potent excitatory activity |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | Inactivates GABA-AT | Multiple therapeutic activities |

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis of stereoisomerically pure derivatives requires controlled reaction conditions. For example, acidic hydrolysis (e.g., HCl, H₂SO₄) under reflux stabilizes protonated intermediates, preserving stereochemistry, while basic conditions (e.g., NaOH) may lead to racemization due to free amine formation . To optimize purity, use chiral catalysts or enantioselective chromatography, and monitor reactions via circular dichroism (CD) or X-ray crystallography .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally analogous thiazolidine derivatives .

- NMR spectroscopy : Use - COSY and NOESY to confirm spatial relationships between protons (e.g., methyl and amino groups) .

- Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .

Q. What stability considerations are critical for handling this compound in aqueous and solid states?

- Methodological Answer :

- Aqueous stability : The hydrochloride salt enhances solubility but may hydrolyze under prolonged basic conditions. Use pH 4–6 buffers for storage and avoid prolonged exposure to light .

- Solid-state stability : Hygroscopicity can compromise crystallinity. Store under inert gas (argon) with desiccants and characterize stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the stereochemistry of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride influence its interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Stereochemistry dictates binding affinity and selectivity. For example:

- Enzyme inhibition : Compare IC₅₀ values of (2S,4S) vs. (2R,4R) isomers using kinetic assays (e.g., fluorogenic substrates).

- Molecular docking : Model interactions with active sites (e.g., glutamate receptors) using software like AutoDock Vina, prioritizing hydrogen bonding with the 4-methyl group and carboxylate .

- In vivo studies : Assess pharmacokinetic differences (e.g., brain penetration) in rodent models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from impurities or assay variability. Implement:

- Batch standardization : Use orthogonal purity checks (HPLC, chiral GC) for all experimental batches .

- Dose-response validation : Test activity across a 5-log concentration range to rule out off-target effects .

- Meta-analysis : Cross-reference PubChem/ChemSpider data to identify outliers and validate findings against structural analogs (e.g., 4-hydroxyphenylglycine derivatives) .

Q. How can researchers design experiments to probe the compound’s role in modulating metabolic pathways (e.g., glutamate metabolism)?

- Methodological Answer :

- Isotopic labeling : Synthesize -labeled analogs to track incorporation into TCA cycle intermediates via LC-MS metabolomics .

- Knockout models : Use CRISPR-Cas9 to silence glutamate transporters (e.g., EAAT1) in cell lines and measure compensatory uptake via radiolabeled -compound .

- Microcalorimetry (ITC) : Quantify binding thermodynamics with metabolic enzymes (e.g., glutamine synthetase) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.